(2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid

Solid-state chemistry Crystallization Process chemistry

(2E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic acid, commonly referred to as 5-chloro-2-nitrocinnamic acid, is a disubstituted trans-cinnamic acid derivative featuring a conjugated acrylic acid moiety bridging a phenyl ring substituted with chlorine at the 5-position and a nitro group at the 2-position. It belongs to the broader class of nitro-cinnamic acid building blocks, which are foundational intermediates in medicinal chemistry, agrochemical discovery, and materials science due to their versatile carboxylic acid handle and extended π-system amenable to further functionalization.

Molecular Formula C9H6ClNO4
Molecular Weight 227.60 g/mol
Cat. No. B12445140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid
Molecular FormulaC9H6ClNO4
Molecular Weight227.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H6ClNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)
InChIKeyPXHIUBAKYZFXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (2E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic Acid (CAS 20357-28-2)


(2E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic acid, commonly referred to as 5-chloro-2-nitrocinnamic acid, is a disubstituted trans-cinnamic acid derivative featuring a conjugated acrylic acid moiety bridging a phenyl ring substituted with chlorine at the 5-position and a nitro group at the 2-position . It belongs to the broader class of nitro-cinnamic acid building blocks, which are foundational intermediates in medicinal chemistry, agrochemical discovery, and materials science due to their versatile carboxylic acid handle and extended π-system amenable to further functionalization [1]. The compound is commercially available from multiple suppliers in ≥95% purity .

Why 5-Chloro-2-nitrocinnamic Acid Cannot Be Replaced by Common Cinnamic Acid Analogs in Research


Superficially, 5-chloro-2-nitrocinnamic acid may appear interchangeable with its positional isomer 2-chloro-5-nitrocinnamic acid or the parent 2-nitrocinnamic acid. However, the specific regiochemistry of the electron-withdrawing chloro and nitro substituents fundamentally alters both the solid-state properties and the solution-phase reactivity of this building block . The ortho-nitro/meta-chloro substitution pattern imposes a distinct electronic bias on the aromatic ring that differs from the meta-nitro/ortho-chloro arrangement, leading to divergent outcomes in downstream reactions such as nucleophilic aromatic substitution or catalytic hydrogenation [1]. Procurement of the incorrect isomer can result in unexpected reaction kinetics, altered regioselectivity in cycloaddition or coupling reactions, and failure to reproduce literature syntheses that specify this exact substitution pattern.

Head-to-Head Quantitative Differentiation of (2E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic Acid


Melting Point Depression Relative to Positional Isomer Enables Distinct Processing Window

The target compound exhibits a melting point of 174–175 °C, which is significantly lower than its positional isomer 2-chloro-5-nitrocinnamic acid (mp 218–222 °C) [1]. This ~44–47 °C depression indicates substantially different crystal packing forces, which can be exploited during recrystallization purification or when selecting melt-processable intermediates for continuous flow chemistry [2].

Solid-state chemistry Crystallization Process chemistry

Acid Strength Differentiation via pKa Shift Relative to Unsubstituted Cinnamic Acid

The predicted pKa of the target compound is 3.91 ± 0.10, which is approximately 0.5 log units lower (i.e., more acidic) than unsubstituted trans-cinnamic acid (pKa 4.44) . This enhanced acidity is attributable to the electron-withdrawing effect of the ortho-nitro group, which stabilizes the conjugate base through resonance and inductive effects . The positional isomer 2-chloro-5-nitrocinnamic acid has a comparable predicted pKa of 3.97 ± 0.10, but the precise value influences the speciation of the carboxylate form under buffered aqueous conditions (e.g., pH 5–7 biological assays).

Ionization constant Solubility Reactivity

Controlled (E)-Stereochemical Integrity Confirmed by SMILES and IUPAC Designation

The compound is explicitly designated as the (E)-isomer (IUPAC: (2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid), with the SMILES string O=C(O)/C=C/C1=CC(Cl)=CC=C1[N+]([O-])=O confirming the trans configuration of the acrylic acid double bond [1]. In contrast, some commercially available cinnamic acid derivatives are supplied as predominantly trans mixtures (e.g., 2-chloro-5-nitrocinnamic acid is sold as 'predominantly trans, 98%') without guaranteed isomeric purity . For applications where olefin geometry is critical—such as stereospecific cycloadditions, photochemical [2+2] reactions, or biological target engagement—the defined (E)-stereochemistry eliminates a source of batch-to-batch variability.

Stereochemistry Quality control NMR

Validated Application Scenarios for (2E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic Acid Procurement


Medicinal Chemistry: Synthesis of Nitro-Aromatic Pharmacophore Libraries

The ortho-nitro/meta-chloro substitution pattern provides a unique electronic template for generating compound libraries targeting enzymes with nitro-reductase or nitro-aromatic binding pockets. The carboxylic acid handle enables straightforward amide coupling or esterification without protection/deprotection of the nitro group . The defined (E)-olefin geometry ensures consistent spatial presentation of the aryl ring in structure-activity relationship (SAR) studies.

Process Chemistry: Melt-Processable Intermediate for Continuous Flow Synthesis

With a melting point of 174–175 °C, this compound is accessible to melt-phase reactions without the need for high-boiling solvents required by higher-melting analogs such as 2-nitrocinnamic acid (mp 243–245 °C) . This facilitates its use as a neat or low-solvent intermediate in continuous flow hydrogenation or cyclization sequences, where lower processing temperatures reduce thermal degradation and energy consumption .

Agrochemical Discovery: Scaffold for Herbicidal or Fungicidal Cinnamic Amides

Substituted cinnamic acids and their amide analogs have been explored as a new class of herbicides . The 5-chloro-2-nitro substitution pattern introduces dual hydrogen-bond-accepting capability via the nitro group while the chlorine atom modulates lipophilicity and metabolic stability. The compound can serve as a direct precursor to a focused library of amide analogs through simple coupling with diverse amines, bypassing the need for pre-functionalization of the phenyl ring.

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